molecular formula C14H15F2N3OS B1249725 Etamicastat CAS No. 760173-05-5

Etamicastat

カタログ番号 B1249725
CAS番号: 760173-05-5
分子量: 311.35 g/mol
InChIキー: CWWWTTYMUOYSQA-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Etamicastat is a small molecule that is currently under investigation . It is also known as BIA 5-453 . It is an orally active, potent, reversible, and peripherally selective dopamine-β-hydroxylase (DBH) inhibitor . It reduces both systolic and diastolic blood pressure .


Synthesis Analysis

Etamicastat undergoes N-acetylation to its metabolite BIA 5–961 . The extent of systemic exposure to etamicastat and BIA 5–961 increased in an approximately dose-proportional manner, and steady-state plasma concentrations were attained up to 9 days of dosing . Approximately 40% of the etamicastat dose was recovered in urine in the form of parent compound and BIA 5–961 .


Molecular Structure Analysis

Etamicastat has a molecular formula of C14H15F2N3OS . Its average mass is 311.350 Da and its monoisotopic mass is 311.090393 Da .


Chemical Reactions Analysis

The chemical reactions of Etamicastat are not fully detailed in the available literature .


Physical And Chemical Properties Analysis

Etamicastat is a white to beige powder . It is soluble in DMSO at 2 mg/mL . Its storage temperature is -10 to -25°C .

科学的研究の応用

Pharmacokinetics and Pharmacodynamics

  • Pharmacokinetics in Different Age Groups : A study by Nunes et al. (2011) compared the pharmacokinetics of etamicastat in elderly and young healthy male subjects. It was found that the pharmacokinetic profile of etamicastat was not significantly different between these two age groups. The study provided insights into the pharmacokinetics of etamicastat in different age populations, which is essential for understanding its efficacy and safety across a broad demographic spectrum (Nunes et al., 2011).

  • Pharmacodynamics in Hypertensive Patients : Almeida et al. (2013) investigated the tolerability, pharmacokinetics, and pharmacodynamics of etamicastat in patients with arterial hypertension. This study is pivotal in understanding the effects of etamicastat on blood pressure and its potential as an antihypertensive agent (Almeida et al., 2013).

Interaction with Human Dopamine-β-Hydroxylase

  • Enzyme Interaction Study : Bonifácio et al. (2015) characterized the interaction of etamicastat with human dopamine-β-hydroxylase (DBH), comparing it with nepicastat. This research contributes to our understanding of etamicastat's mechanism of action at the molecular level, which is crucial for its therapeutic application (Bonifácio et al., 2015).

Metabolism and Excretion

  • Human Disposition, Metabolism, and Excretion : A study by Loureiro et al. (2014) focused on the disposition, metabolism, and excretion of etamicastat following dosing. This study provides comprehensive insights into how etamicastat is processed in the human body, which is crucial for understanding its overall pharmacological profile (Loureiro et al., 2014).

N-Acetylation and Pharmacogenomics

  • N-Acetylation and Species Differences : Loureiro et al. (2013) explored the N-acetylation of etamicastat and evaluated potential species differences. This study is significant for understanding how etamicastat is metabolized differently across species, which can inform its use in diverse populations (Loureiro et al., 2013).

Blood Pressure Effects in Hypertensive Rats

  • Antihypertensive Effects in SHR : Igreja et al. (2014) assessed the blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in spontaneously hypertensive rats (SHR). This study is essential in demonstrating the potential of etamicastat in treating high blood pressure (Igreja et al., 2014).

Cardiac Safety Profile

  • Cardiac Safety in Non-Human Primates and Humans : Vaz-da-Silva et al. (2015) conducted a study to evaluate the cardiac risk of etamicastat. This research is crucial for ensuring the cardiac safety of etamicastat in therapeutic applications (Vaz‐da‐Silva et al., 2015).

Chemical Synthesis

  • Synthesis for Production : Research by Beliaev et al. (2012, 2016) focused on developing a manufacturing route and the asymmetric hydrogenation step for the production of etamicastat. These studies are significant for the large-scale production of etamicastat, making it more accessible for therapeutic use (Beliaev et al., 2012) (Beliaev, 2016).

作用機序

Etamicastat acts mainly at the periphery by decreasing noradrenaline levels in sympathetically innervated tissues . It is a reversible DBH inhibitor .

Safety and Hazards

Etamicastat was generally well tolerated in clinical trials . There was no serious adverse event or clinically significant abnormality in clinical laboratory tests, vital signs, or ECG parameters .

将来の方向性

Etamicastat is currently under investigation for the treatment of hypertension and heart failure . NAT2 genotyping could be a step toward personalized medicine for etamicastat .

特性

IUPAC Name

4-(2-aminoethyl)-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3OS/c15-9-3-8-4-11(7-20-13(8)12(16)5-9)19-10(1-2-17)6-18-14(19)21/h3,5-6,11H,1-2,4,7,17H2,(H,18,21)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWWTTYMUOYSQA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00226940
Record name Etamicastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etamicastat

CAS RN

760173-05-5
Record name Etamicastat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760173055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etamicastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etamicastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETAMICASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X96V6DBU4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etamicastat
Reactant of Route 2
Etamicastat
Reactant of Route 3
Etamicastat
Reactant of Route 4
Etamicastat
Reactant of Route 5
Etamicastat
Reactant of Route 6
Etamicastat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。